molecular formula C7H9BrN2O2S B2592623 Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 1333571-03-1

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

Cat. No. B2592623
CAS RN: 1333571-03-1
M. Wt: 265.13
InChI Key: VZVRHFLKKZUPQS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is a chemical compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. This compound also has functional groups such as a bromine atom, a methylamino group, and an ethyl carboxylate group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thiazole ring, with the various functional groups attached at the 2, 4, and 5 positions of the ring. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Thiazoles are aromatic and relatively stable. They can undergo reactions at the functional groups. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the carboxylate group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Novel Synthesis Techniques

  • Novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate by various amines (Baker & Williams, 2003).

Chemical Transformations and Synthesis

  • Ethyl 2-amino-thiazole-4-carboxylate was synthesized with thiourea and ethyl bromopyruvate, followed by a diazotization reaction to form ethyl 2-bromothiazole-4-carboxylate. This compound was then used to synthesize 2-bromo-thiazole-4-carboxy acid via saponification (Zhou Zhuo-qiang, 2009).

Application in Azo Dye Synthesis

  • Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a related compound, was used in the synthesis of 4-trifluoromethylthiazoles, which were then applied in azo dye synthesis, discussing the absorption maxima of these dyes (Tanaka et al., 1991).

Pharmacological Applications

  • Ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, another related compound, was synthesized and demonstrated significant immunomodulatory and anticancer activities against various cell lines (Abdel‐Aziz et al., 2009).

Molecular Structure Studies

  • The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, with molecules associating via hydrogen-bonded dimers involving N—H⋯N and N—H⋯O interactions (Lynch & Mcclenaghan, 2004).

Mechanism of Action

The mechanism of action of a compound depends on its use. Many thiazole compounds are biologically active and are used in drugs, so if this compound is a drug, its mechanism of action would depend on the target it interacts with in the body .

Safety and Hazards

The safety and hazards of this compound would need to be determined through testing. As a general rule, care should be taken when handling any chemical compound, especially one that is not well-studied .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied as a potential drug. Alternatively, it could be used as a building block for the synthesis of other compounds .

properties

IUPAC Name

ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-3-12-6(11)4-5(9-2)13-7(8)10-4/h9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRHFLKKZUPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate

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